N-(3-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(3-BROMOPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a hydrazino-oxoacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
N-(3-BROMOPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromoacetanilide: Shares the bromophenyl group but lacks the methoxyphenyl and hydrazino-oxoacetamide moieties.
N-(2-Bromophenyl)acrylamides: Similar in structure but with different functional groups and properties.
Uniqueness
N-(3-BROMOPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14BrN3O3 |
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Molecular Weight |
376.20 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H14BrN3O3/c1-23-14-7-2-4-11(8-14)10-18-20-16(22)15(21)19-13-6-3-5-12(17)9-13/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
NEPWRFBAZVNDSQ-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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